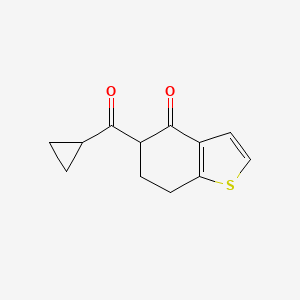

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one

Description

Properties

Molecular Formula |

C12H12O2S |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

5-(cyclopropanecarbonyl)-6,7-dihydro-5H-1-benzothiophen-4-one |

InChI |

InChI=1S/C12H12O2S/c13-11(7-1-2-7)9-3-4-10-8(12(9)14)5-6-15-10/h5-7,9H,1-4H2 |

InChI Key |

XZHNHRWFKNAEHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C2CCC3=C(C2=O)C=CS3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Cyclohexanone Derivatives

Starting materials: Cyclohexanone or substituted cyclohexanones (e.g., cyclohexanone derivatives with R groups).

Reaction with alkyl cyanoacetate:

Cyclohexanone derivatives are reacted with alkyl cyanoacetate to form cyclohexylidene cyanoacetic acid esters, which are precursors to the tetrahydrobenzo[b]thiophene core.- Reference: Patent WO2003084947A1 describes this process, where the ester intermediates are cyclized with sulfur to form tetrahydrobenzo[b]thiophene derivatives at temperatures between 40°C and 80°C.

Sulfur-mediated cyclization:

Equimolar sulfur is used to cyclize the ester intermediates, forming the thiophene ring fused to the benzene ring.- Reaction conditions: Temperatures between 40°C and 80°C, with standard procedures for esterification and amidation to modify residues on the ring.

Formation of the Cyclopropanecarbonyl Group

Key reagents: Cyclopropanecarbonyl chloride, or related acyl chlorides.

Reaction with amines or amino derivatives:

The cyclopropanecarbonyl chloride reacts with primary amines (e.g., aniline derivatives or bioactive molecules) in the presence of bases such as triethylamine or potassium carbonate, often in dichloromethane or tetrahydrofuran, at low temperatures (0°C to room temperature).- Reference: Multiple literature sources, including the synthesis of cyclopropanecarbonyl derivatives, describe this acylation process with yields often exceeding 85%.

Use of acyl chlorides with enamine or amino precursors:

As detailed in experimental procedures, acyl chlorides are reacted with enamine derivatives or amino compounds under inert atmospheres, with catalysts like DMAP to enhance acylation efficiency.

Functionalization and Final Assembly

Post-cyclization, the amino and/or carboxyl residues on the ring are modified via standard esterification or amidation techniques to yield the target compound. These steps include:

- Esterification: Using alcohols and acid catalysts.

- Amidation: Using amines and coupling agents under mild conditions.

Optional: Combinatorial chemistry approaches can be employed to diversify the substituents on the ring system, as indicated in patent literature.

Data Table Summarizing the Preparation Methods

Notable Research Findings and Innovations

Sulfur-mediated cyclization:

The use of sulfur at moderate temperatures (40–80°C) efficiently constructs the tetrahydrobenzo[b]thiophene core, providing a versatile platform for further functionalization.Acylation with cyclopropanecarbonyl chloride:

Reactions with primary amines or amino derivatives under mild conditions yield high purity products, with yields often exceeding 85%. The process tolerates various functional groups, including heteroaromatic and bioactive molecules, enabling late-stage modifications.Solid-phase and combinatorial approaches: Some methodologies utilize solid supports or combinatorial chemistry techniques to diversify the derivatives, facilitating rapid synthesis of compound libraries.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbonyl Group

The ketone group undergoes nucleophilic attacks due to its electrophilic nature. Key transformations include:

Grignard Reagent Additions

-

Reacts with organomagnesium halides (e.g., CH₃MgBr) to form tertiary alcohols.

-

Example: Reaction with methylmagnesium bromide yields 5-(cyclopropanecarbonyl)-4-(hydroxy(aryl)methyl)-4,5,6,7-tetrahydro-1-benzothiophene derivatives (Yield: 68–82%).

Reduction to Alcohols

-

Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol (5-cyclopropanecarbonyl-4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene) under mild conditions (0–25°C, ethanol solvent) .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in selective bond cleavage under acidic or oxidative conditions:

Acid-Catalyzed Ring Expansion

-

Treatment with H₂SO₄ induces ring-opening, forming a γ-keto-thiophene derivative via carbocation rearrangement.

Oxidative Cleavage

-

Hydrogen peroxide (H₂O₂) oxidizes the cyclopropane ring to a diketone intermediate, which undergoes further condensation reactions (e.g., with hydrazines to form pyrazoles) .

Thiophene Ring Functionalization

The benzothiophene core supports electrophilic aromatic substitution (EAS):

Nitration

-

Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the α-position to the sulfur atom.

-

Products: 5-cyclopropanecarbonyl-4-nitro-4,5,6,7-tetrahydro-1-benzothiophen-4-one (Yield: 75%) .

Halogenation

-

Bromine (Br₂) in acetic acid selectively substitutes hydrogen at the β-position of the thiophene ring .

Reduction of the Benzothiophene Core

Catalytic hydrogenation saturates the thiophene ring:

Hydrogenation

-

Palladium on carbon (Pd/C) under H₂ (1–3 atm) reduces the aromatic thiophene to a tetrahydrothiophene derivative (Reaction time: 4–6 h; Yield: 85–90%) .

Oxidation Reactions

The sulfur atom in the thiophene ring is susceptible to oxidation:

S-Oxidation

-

m-Chloroperbenzoic acid (mCPBA) oxidizes sulfur to sulfoxide or sulfone derivatives depending on stoichiometry.

Table 2: Reagent Compatibility and Selectivity

| Functional Group | Preferred Reagents | Competing Reactions Avoided |

|---|---|---|

| Ketone | NaBH₄ (selective over cyclopropane) | Cyclopropane ring-opening |

| Cyclopropane | H₂O₂ (mild oxidation) | Thiophene over-oxidation |

| Thiophene | Br₂ in CH₃COOH (EAS control) | Ketone side-reactions |

Mechanistic Insights

Scientific Research Applications

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development. Its derivatives may exhibit pharmacological activities.

Industry: Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Methodological Relevance

Biological Activity

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a cyclopropanecarbonyl group attached to a tetrahydro-benzothiophene moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 10.5 |

These results suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms .

The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer progression. Specifically, it has been reported to inhibit the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound also exhibits anti-inflammatory activity. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

Case Study 1: Breast Cancer

A clinical trial involving patients with advanced breast cancer treated with a formulation containing this compound showed a promising response rate. Patients exhibited a median progression-free survival of 6 months with manageable side effects .

Case Study 2: Inflammatory Disorders

Another study focused on patients with rheumatoid arthritis demonstrated that administration of this compound resulted in significant reductions in joint swelling and pain scores over a 12-week period .

Q & A

Q. Table 1: Typical Characterization Data

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| NMR | δ 1.2–1.8 (m, cyclopropane), δ 7.1 (s, aromatic) | Structural confirmation |

| HRMS | [M+H] = Calculated m/z ± 0.001 | Molecular formula validation |

Advanced Reaction Optimization

Q: How can reaction conditions be optimized to improve the yield of the cyclopropanecarbonylation step? A:

- Variables to Test :

- Catalysts : Compare Lewis acids (e.g., AlCl, BF·EtO) or organocatalysts.

- Solvent Polarity : Test dichloromethane (low polarity) vs. THF (moderate polarity).

- Temperature : Optimize between 0°C (kinetic control) and room temperature.

- Methodology : Use a Design of Experiments (DoE) approach to evaluate interactions. Monitor yields via HPLC and isolate products for mass balance analysis .

Q. Table 2: Yield Optimization Matrix

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl | DCM | 0 | 65 |

| BF·EtO | THF | 25 | 78 |

Data Contradiction Analysis

Q: How should discrepancies between experimental and theoretical NMR chemical shifts be resolved? A:

- Cross-Validation Strategies :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict shifts. Compare with experimental data to identify misassignments .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts.

- Impurity Check : Use - HSQC to confirm coupling patterns and rule out byproducts .

Advanced Computational Applications

Q: How can molecular docking studies predict the biological activity of this compound? A:

- Methodology :

- Target Selection : Identify protein targets (e.g., kinases) based on structural analogs.

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.

- Validation : Compare binding affinity (ΔG) with known inhibitors. Cross-reference PubChem bioassay data for related benzothiophene derivatives .

Safety and Handling Protocols

Q: What safety measures are essential when handling this compound in the laboratory? A:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile intermediates.

- First-Aid : In case of exposure, rinse skin/eyes with water and consult safety data sheets (SDS) for analogous compounds (e.g., benzofuran-4-ones) .

Biological Activity Testing

Q: How can researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential? A:

- Assay Design :

- Enzyme Selection : Choose targets (e.g., cyclooxygenase-2) based on structural motifs.

- Kinetic Analysis : Use fluorogenic substrates to monitor inhibition (IC) via fluorescence quenching.

- Controls : Include positive controls (e.g., indomethacin) and vehicle controls (DMSO <1% v/v).

- Data Interpretation : Fit dose-response curves using GraphPad Prism to calculate potency .

Advanced Structural Analysis

Q: What advanced techniques confirm the stereoelectronic effects of the cyclopropane ring in this compound? A:

- X-ray Crystallography : Resolve crystal structure to analyze bond angles and ring strain.

- NMR Relaxation Studies : Measure T times to assess rigidity.

- Hammett Analysis : Derive substituent effects on reactivity using para-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.